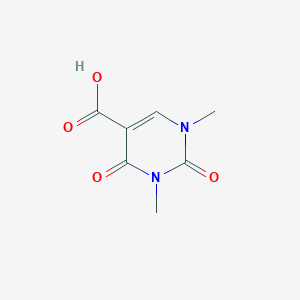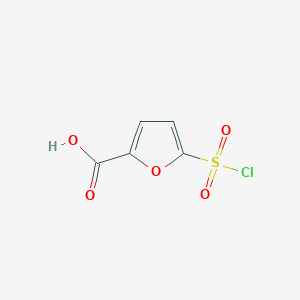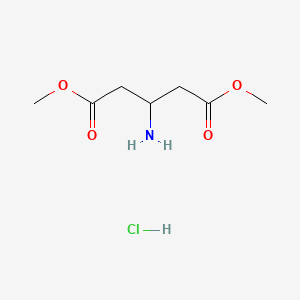
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
説明
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid, also known as 1,3-Dimethyl-5-carboxyuracil, is used in the synthesis and SAR of drug-like allosteric inhibitors of a mammalian lectin .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C=C(C(=O)N(C)C1=O)S(Cl)(=O)=O . This indicates that the molecule contains a pyrimidine ring with two methyl groups and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 168.15 . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Catalysis
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives play a significant role in catalysis. For instance, a study on the synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids utilized a TiO2/SiO2 nanocomposite as a recyclable catalyst, showing efficient synthesis with high yields under moderate conditions (Sadegh-Samiei & Abdolmohammadi, 2018).
Thermal Stability Analysis
Another study focused on the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, providing insights into their thermal decomposition patterns (Salih & Al-Sammerrai, 1986).
Crystallographic and Structural Analysis
Several studies have been conducted on the crystal structure and conformation of various derivatives. For example, research on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed its molecular conformation and packing stabilized by hydrogen bonds (Mohideen, Rasheeth, Huq & Nizar, 2008). Similarly, other derivatives have been analyzed for their molecular and crystal structures, contributing to the understanding of their chemical properties and potential applications (Gurskaya, Zavodnik, Shutalev, Stash & Tsirelson, 2005).
Synthesis of Functionalized Derivatives
The synthesis of various functionalized derivatives of this compound has been explored for potential applications. For instance, a study demonstrated thesynthesis of polyamides using derivatives like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, showing the utility of these derivatives in polymer science (Hattori & Kinoshita, 1979).
Cocrystal Formation
Research on cocrystal formation involving derivatives like 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted, showing the potential of these compounds in supramolecular chemistry and materials science (Rajam, Muthiah, Butcher, Jasinski & Wikaira, 2018).
Pharmaceutical Research
In the context of pharmaceuticals, various derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of these compounds in drug discovery and medicinal chemistry. For example, the synthesis and antimicrobial evaluation of tetrahydropyrimidine derivatives show promise in this area (Kheder, Mabkhot & Farag, 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOZKHDSUDJUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516568 | |
| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
CAS RN |
4869-45-8 | |
| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)





![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)




![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)